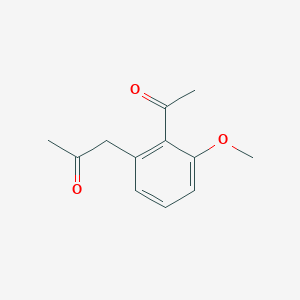

1-(2-Acetyl-3-methoxyphenyl)propan-2-one

Beschreibung

1-(2-Acetyl-3-methoxyphenyl)propan-2-one is a ketonic compound featuring a phenyl ring substituted with acetyl and methoxy groups at the 2- and 3-positions, respectively. Its synthesis involves a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% yield . Spectroscopic data for this compound align with earlier reports (Chem. Commun., 2013), confirming its structural integrity . The acetyl and methoxy substituents confer unique electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer |

82958-27-8 |

|---|---|

Molekularformel |

C12H14O3 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

1-(2-acetyl-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C12H14O3/c1-8(13)7-10-5-4-6-11(15-3)12(10)9(2)14/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

DXBNTLHRKOSRRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C(=CC=C1)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the acylation reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Acetyl-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Acetyl-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-(2-Acetyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Propan-2-one derivatives differ significantly based on aromatic substituents, influencing their reactivity and applications:

Key Insight : Electron-withdrawing groups (e.g., acetyl) increase reactivity toward nucleophiles, while electron-donating groups (e.g., methoxy) stabilize aromatic systems. Bulky substituents (e.g., tert-butyl in 1-(3-(tert-butyl)-4-hydroxyphenyl)propan-2-one ) introduce steric hindrance, affecting molecular packing and melting points.

Propan-2-one Derivatives in Natural Products

Natural arylbenzofuran lignans, such as 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one , isolated from Arctium lappa seeds, demonstrate the biological relevance of propan-2-one scaffolds . These compounds feature fused benzofuran rings with methoxy and hydroxy groups, highlighting structural complexity compared to synthetic derivatives. The presence of multiple methoxy groups in natural lignans may enhance lipid solubility and membrane permeability .

Functional Group Impact on Reactivity and Properties

- Acetyl vs. Methoxy : The acetyl group in the title compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, methoxy groups in 1-(4-methoxyphenyl)propan-2-one stabilize the aromatic ring via resonance.

- Chloromethyl vs. Hydroxy : The chloromethyl group in 1-(3-(chloromethyl)-2-methoxyphenyl)propan-2-one enables further functionalization (e.g., SN2 reactions), while hydroxy groups in 1-(4-hydroxy-3-methoxyphenyl)propan-2-one promote hydrogen bonding and solubility.

- Sulfonyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.